

Physicochemical properties of VU0359595 for research

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VU0359595: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides an indepth overview of the physicochemical properties, mechanism of action, and relevant experimental protocols for the selective Phospholipase D1 (PLD1) inhibitor, **VU0359595**.

VU0359595, also known as CID-53361951 and ML-270, is a potent and highly selective small molecule inhibitor of PLD1.[1][2][3][4] Its ability to discriminate between PLD1 and its isoform PLD2 makes it a valuable tool for investigating the specific roles of PLD1 in various cellular processes and disease models. This guide consolidates key data and methodologies to facilitate its use in a research setting.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of **VU0359595** is essential for its effective use in experimental settings. The following table summarizes its key characteristics.



Property	Value	Source
Synonyms	CID-53361951, ML-270	[1][2][3][4]
Molecular Formula	C25H29BrN4O2	
Molecular Weight	497.43 g/mol	
Appearance	Crystalline solid/Powder	[5]
Purity	≥95% (mixture of diastereomers)	[3]
Solubility	DMSO: 5 mg/mL	[3]
Storage Conditions	Store at -20°C	[2][5]
IC50 (PLD1)	3.7 nM	[2][3]
IC50 (PLD2)	6.4 μM (>1700-fold selectivity)	[2][3]

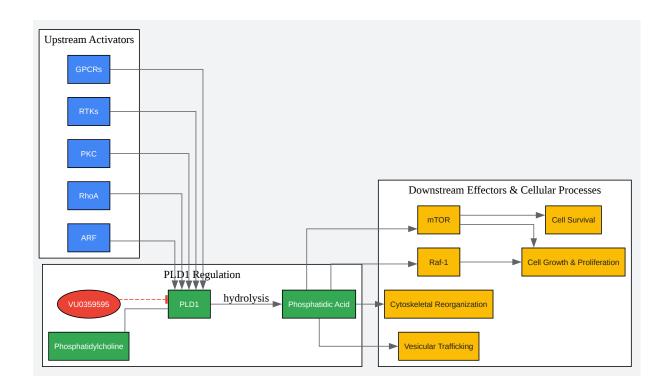
Mechanism of Action and Signaling Pathway

VU0359595 functions as a potent and selective inhibitor of Phospholipase D1 (PLD1).[1][2][3] [4] PLD1 is a key enzyme that catalyzes the hydrolysis of phosphatidylcholine (PC), a major component of cell membranes, to generate the second messenger phosphatidic acid (PA) and choline.[1][4] Preliminary evidence suggests that **VU0359595** acts via an allosteric site rather than the catalytic site of the enzyme.[1]

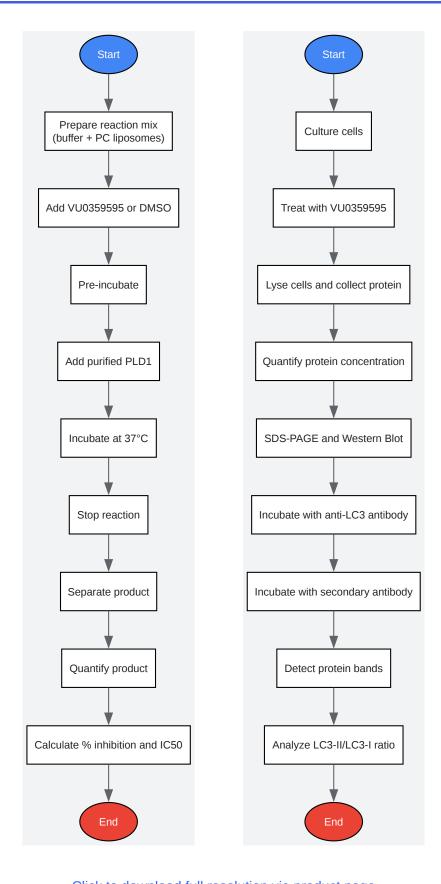
The signaling pathway initiated by PLD1 is integral to a multitude of cellular functions, including cell proliferation, survival, migration, and membrane trafficking.[1][4] PA, the product of PLD1 activity, acts as a signaling lipid that can recruit and activate a variety of downstream effector proteins. Notably, PA has been shown to be a critical activator of the mammalian target of rapamycin (mTOR) and Raf-1 kinase, thereby influencing cell growth and proliferation.

The activity of PLD1 itself is tightly regulated by a range of upstream signals, including small GTPases of the Rho and ARF families, and protein kinase C (PKC). By inhibiting PLD1, **VU0359595** provides a powerful tool to dissect the contributions of this signaling cascade in both normal physiology and in pathological conditions such as cancer, neurodegenerative diseases, and inflammatory disorders.[2]









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